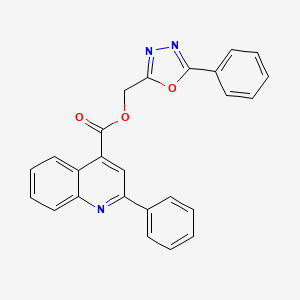
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate is a complex organic compound that features both oxadiazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline carboxylate. One common method involves the cyclization of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . The quinoline carboxylate can be synthesized through a Friedländer synthesis, which involves the condensation of an aniline derivative with a β-ketoester under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and amides, allowing it to interact with various biological pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate: Unique due to the combination of oxadiazole and quinoline moieties.
1,3,4-oxadiazole derivatives: Known for their broad spectrum of biological activities.
Quinoline derivatives: Widely studied for their antimicrobial and anticancer properties.
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3/c29-25(30-16-23-27-28-24(31-23)18-11-5-2-6-12-18)20-15-22(17-9-3-1-4-10-17)26-21-14-8-7-13-19(20)21/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXOVBKPFSZUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=NN=C(O4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[3,4-dimethoxy-5-(prop-2-en-1-yl)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5174454.png)
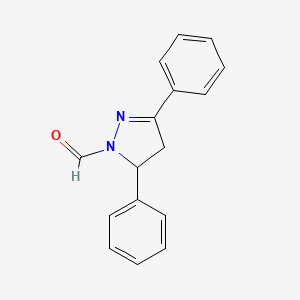
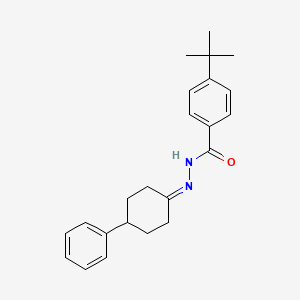

![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5174514.png)
![4-(3,5-Dichlorophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione](/img/structure/B5174522.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5174532.png)
![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE](/img/structure/B5174542.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentyl]propanamide](/img/structure/B5174548.png)
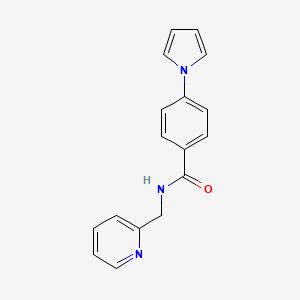
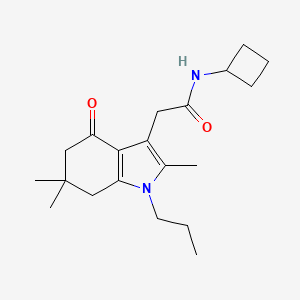
![1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5174561.png)
![N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide](/img/structure/B5174576.png)
![N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5174582.png)
